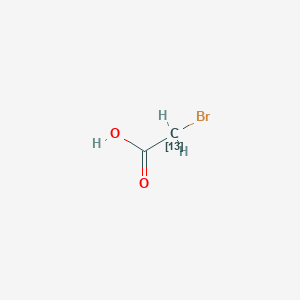

2-bromoacetic acid

描述

Bromoacetic acid-2-13C is a labeled compound with the molecular formula Br13CH2CO2H. It is a derivative of bromoacetic acid where the carbon-2 position is enriched with the carbon-13 isotope. This compound is used extensively in scientific research due to its unique isotopic labeling, which allows for detailed studies in various fields such as chemistry, biology, and medicine .

准备方法

Bromoacetic acid-2-13C can be synthesized through the bromination of acetic acid, specifically using a Hell–Volhard–Zelinsky reaction. The general reaction involves the bromination of acetic acid in the presence of a bromine source and a catalyst such as red phosphorus . The reaction can be represented as follows:

CH3CO2H+Br2→BrCH2CO2H+HBr

For industrial production, the process may involve more sophisticated techniques to ensure high isotopic purity and yield. The reaction conditions typically include controlled temperatures and the use of specific reagents to achieve the desired isotopic labeling .

化学反应分析

Nucleophilic Substitution Reactions

2-Bromoacetic acid is primarily involved in nucleophilic substitution reactions due to the presence of the good leaving group (bromide ion). The following types of reactions are common:

- Hydrolysis : In aqueous solutions, this compound can hydrolyze to form acetic acid and hydrobromic acid.

- Aminolysis : Reaction with amines can lead to the formation of amides. The kinetics of this reaction have been studied extensively, indicating that aminolysis can compete effectively against hydrolysis under certain conditions .

Esterification Reactions

Esterification can occur when this compound reacts with alcohols in the presence of an acid catalyst, yielding bromoacetate esters. This reaction is useful in synthesizing various esters for pharmaceutical applications.

Reformatsky Reaction

Esters derived from this compound are used in the Reformatsky reaction, which allows for the synthesis of β-hydroxy acids or α,β-unsaturated acids through coupling with aldehydes or ketones in the presence of zinc .

Cyclization Reactions

In some cases, this compound can participate in cyclization reactions, forming cyclic compounds through intramolecular nucleophilic substitutions.

Kinetic Studies and Mechanisms

Kinetic studies have shown that the rate of hydrolysis and aminolysis reactions involving this compound varies significantly with pH and temperature. For example, at higher pH levels, aminolysis tends to dominate over hydrolysis due to increased nucleophilicity of amines .

The mechanism typically follows an pathway where the nucleophile attacks the carbon atom bonded to bromine, resulting in the displacement of bromide ion.

Table 1: Kinetic Data for Hydrolysis and Aminolysis

| Reaction Type | Rate Constant (k) | pH Range | Temperature (°C) |

|---|---|---|---|

| Hydrolysis | 4-7 | 25 | |

| Aminolysis | 8-10 | 25 |

Bioconjugation Chemistry

In bioconjugation chemistry, derivatives of bromoacetic acid are used as cross-linking agents due to their ability to react selectively with nucleophiles found on biomolecules .

科学研究应用

Organic Synthesis

Alkylating Agent

2-Bromoacetic acid serves as a potent alkylating agent in organic synthesis. It is commonly employed to introduce the bromoacetyl group into organic molecules, facilitating the formation of various derivatives used in pharmaceuticals and agrochemicals. The compound's reactivity allows it to participate in nucleophilic substitution reactions, making it valuable for synthesizing complex organic structures .

Synthesis of Pharmaceuticals

The compound is integral to the synthesis of several pharmaceutical agents. For instance, it has been utilized in the preparation of amino acid derivatives and other biologically active compounds. Its ability to act as a building block in drug development highlights its significance in medicinal chemistry .

| Application | Description |

|---|---|

| Alkylating Agent | Used to introduce bromoacetyl groups in organic compounds. |

| Pharmaceutical Synthesis | Key intermediate for synthesizing amino acids and other bioactive molecules. |

Biochemical Applications

Proteomics Research

this compound is employed as a biochemical reagent in proteomics studies. It can modify proteins by alkylating specific amino acid residues, allowing researchers to investigate protein structure and function . This modification is crucial for understanding protein interactions and dynamics within biological systems.

Neurotoxicity Studies

Recent studies have demonstrated the neurotoxic effects of this compound in avian species, particularly its impact on oxidative stress pathways and inflammatory responses. Research has shown that exposure leads to significant alterations in brain function, emphasizing its relevance in toxicological assessments .

| Application | Description |

|---|---|

| Proteomics Research | Modifies proteins for structural and functional analysis. |

| Neurotoxicity Studies | Investigates the compound's effects on brain function and oxidative stress in animal models. |

Environmental Impact

Disinfection Byproduct

this compound is also recognized as a disinfection byproduct formed during water treatment processes involving chlorine. Its presence raises concerns due to potential health risks associated with exposure through drinking water . Studies have linked it to adverse effects on renal function and oxidative stress in mammals, underscoring the need for monitoring water quality .

| Application | Description |

|---|---|

| Disinfection Byproduct | Formed during chlorination processes; associated with health risks and environmental concerns. |

Analytical Applications

HPLC Separation Techniques

In analytical chemistry, this compound is utilized for high-performance liquid chromatography (HPLC) methods to separate it from similar compounds like chloroacetic acid. The Newcrom B column has been specifically developed for this purpose, allowing efficient separation under controlled conditions . This application is vital for ensuring purity and identifying compounds in complex mixtures.

| Application | Description |

|---|---|

| HPLC Separation | Used for separating bromoacetic acid from other similar acids in analytical procedures. |

Case Studies

-

Nephrotoxicity in Chickens

A study conducted by Wu et al. (2022) investigated the nephrotoxic effects of bromoacetic acid on chickens, revealing significant kidney damage and metabolic dysfunctions due to oxidative stress . The findings highlight the compound's potential risks when present as a contaminant. -

Dermal Exposure Effects

A case study documented severe chemical burns following dermal exposure to bromoacetic acid, emphasizing its hazardous nature and the need for appropriate safety measures when handling this compound . -

Cytotoxicity on Cancer Cells

Research by Bahman et al. (2020) explored the cytotoxic effects of bromoacetic acid on MCF7 breast cancer cells, demonstrating its ability to induce apoptosis through oxidative stress mechanisms .

作用机制

The mechanism of action of bromoacetic acid-2-13C involves its role as an alkylating agent. It can form covalent bonds with nucleophilic sites in molecules, such as DNA, proteins, and enzymes. This alkylation can lead to the inhibition of enzyme activity or the disruption of DNA replication and transcription, making it useful in various biochemical studies .

相似化合物的比较

Bromoacetic acid-2-13C can be compared with other similar compounds such as:

Chloroacetic acid-2-13C: Similar in structure but contains a chlorine atom instead of bromine. It is also used in isotopic labeling studies.

Bromoacetic acid-1-13C: The carbon-1 position is labeled with carbon-13 instead of carbon-2.

Bromoacetic acid-13C2: Both carbon atoms in the molecule are labeled with carbon-13, providing more detailed isotopic information

Bromoacetic acid-2-13C is unique due to its specific isotopic labeling at the carbon-2 position, which allows for targeted studies and applications in various scientific fields.

生物活性

2-Bromoacetic acid (BrAc) is an organobromide compound with the chemical formula C₂H₃BrO₂. It is primarily used as a chemical intermediate in organic synthesis and has garnered attention for its biological activities, particularly in cellular toxicity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its cytotoxic effects, mechanisms of action, and implications for research and medicine.

- Chemical Name : this compound

- CAS Number : 79-08-3

- Molecular Weight : 173.95 g/mol

- Structure :

Cytotoxicity

Recent studies have highlighted the cytotoxic effects of this compound on various cell types. The compound has been shown to induce cell death through several mechanisms, including apoptosis and necrosis.

-

Cytotoxic Effects :

- A study demonstrated that the cytotoxicity of bromoacetic acids follows the order: bromoacetic acid > 2,4,6-tribromoacetic acid > other derivatives when tested on human cell lines .

- The compound exhibits significant toxicity in both normal and cancerous cells, raising concerns about its safety in therapeutic applications.

-

Mechanisms of Action :

- This compound acts as an alkylating agent, which can modify nucleophilic sites in biomolecules such as proteins and DNA. This modification can lead to cellular dysfunction and apoptosis .

- The compound's ability to form adducts with cellular macromolecules has been linked to oxidative stress and mitochondrial dysfunction, further contributing to its cytotoxic profile .

Study on Cytotoxicity in Cell Lines

A recent investigation focused on the synergistic effects of bromoacetic acid with other compounds in inducing cytotoxicity. The study utilized various human cell lines to assess the impact of different concentrations of this compound.

- Experimental Design :

- Cell lines were treated with varying concentrations of this compound.

- Cell viability was measured using MTT assays.

- Results :

Concentration (µM) Cell Viability (%) 0 100 10 75 50 50 100 20

The results indicated a dose-dependent decrease in cell viability, confirming the compound's cytotoxic nature .

Mechanistic Studies

Another study investigated the molecular mechanisms underlying the cytotoxic effects of bromoacetic acid. The researchers focused on its interaction with cellular pathways involved in apoptosis.

- Key Findings :

Therapeutic Potential

Despite its toxicity, there is interest in exploring the potential therapeutic applications of bromoacetic acids. Their ability to target specific cellular pathways may provide avenues for developing anticancer agents or other therapeutics.

-

Anticancer Research :

- The selective cytotoxicity observed in cancer cells suggests that bromoacetic acids could be developed as targeted therapies for certain malignancies.

- Ongoing research is necessary to evaluate their efficacy and safety profiles in clinical settings.

- Chemical Synthesis :

属性

IUPAC Name |

2-bromoacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H3BrO2/c3-1-2(4)5/h1H2,(H,4,5)/i1+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KDPAWGWELVVRCH-OUBTZVSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[13CH2](C(=O)O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10444597 | |

| Record name | Bromoacetic acid-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

139.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

64891-77-6 | |

| Record name | Bromoacetic acid-2-13C | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10444597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 64891-77-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of using Bromoacetic acid-2-13C in this specific synthesis?

A1: Bromoacetic acid-2-13C serves as a specific precursor for introducing a 13C label at a designated position within the final 2,4-diamino-6-methylpteridine molecule []. This strategic labeling allows researchers to track the fate and behavior of specific carbon atoms during subsequent studies involving the molecule, such as metabolic investigations or reaction mechanism elucidations. By incorporating Bromoacetic acid-2-13C, researchers can generate a specifically labelled version of 2,4-diamino-6-methylpteridine, enabling more precise and insightful analyses.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。